molecular formula C22H20N2O2 B5725083 2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine

2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine

Cat. No.: B5725083
M. Wt: 344.4 g/mol
InChI Key: WXWZUKKNOSAETI-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine is an organic compound that features a unique structure combining a benzodioxole moiety with a diphenylimidazolidine core

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-3-7-18(8-4-1)23-13-14-24(19-9-5-2-6-10-19)22(23)17-11-12-20-21(15-17)26-16-25-20/h1-12,15,22H,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWZUKKNOSAETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine typically involves the condensation of 1,3-benzodioxole derivatives with diphenylimidazolidine precursors. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide, under an inert atmosphere.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced imidazolidine derivatives.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine involves its interaction with various molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine stands out due to its unique combination of a benzodioxole moiety with a diphenylimidazolidine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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